molecular formula C12H16ClNO3 B6264862 tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate CAS No. 200214-48-8

tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate

Cat. No. B6264862
CAS RN: 200214-48-8
M. Wt: 257.7
InChI Key:
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Description

Tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate (TB-CHMC) is a chemical compound that has been studied for its various applications in scientific research. It is a derivative of the carbamate family, which is known for its ability to form strong bonds with various compounds. TB-CHMC has been studied for its potential to be used in a variety of different applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate has been studied for its potential use in various scientific research applications. It has been studied for its ability to interact with various compounds, including proteins and enzymes, and has been used to study the effects of these interactions on biochemical pathways. It has also been studied for its potential use in drug delivery systems, as it has been shown to be able to bind to certain drugs and increase their solubility. Additionally, tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate has been studied for its potential use in catalytic reactions, as it has been shown to be able to increase the efficiency of certain reactions.

Mechanism of Action

Tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate has been studied for its ability to interact with various compounds, including proteins and enzymes. It is believed that tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate is able to bind to these compounds, which then leads to an alteration in their activity. This alteration can lead to an increase or decrease in the activity of the compound, depending on the type of interaction. Additionally, tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate has been studied for its ability to bind to certain drugs, which can then increase their solubility and thus improve their delivery.
Biochemical and Physiological Effects
tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate has been studied for its potential effects on biochemical and physiological pathways. It has been shown to be able to alter the activity of certain enzymes and proteins, which can lead to changes in the biochemical pathways that these compounds are involved in. Additionally, tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate has been studied for its potential effects on drug delivery, as it has been shown to be able to increase the solubility of certain drugs and thus improve their delivery.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized from readily available precursors and does not require any special equipment or conditions. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations of tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate is that it can be difficult to purify, as it can be contaminated by other compounds that are present in the reaction mixture.

Future Directions

Tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate has numerous potential applications in scientific research, and there are many possible future directions for its use. One potential future direction is to explore its potential use in drug delivery systems, as it has been shown to be able to increase the solubility of certain drugs and thus improve their delivery. Additionally, tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate could be studied for its potential use in catalytic reactions, as it has been shown to be able to increase the efficiency of certain reactions. Finally, tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate could be studied for its potential use in the synthesis of other compounds, as it has been shown to be able to interact with various compounds and form strong bonds with them.

Synthesis Methods

Tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate is synthesized by the reaction of 4-chloro-3-(hydroxymethyl)phenol with tert-butyl isocyanate in the presence of a base catalyst. The reaction is carried out at room temperature and is typically completed within two hours. The product is isolated by filtration and then purified by recrystallization. The purity of the final product is typically greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, nucleophilic substitution, and deprotection reactions.", "Starting Materials": [ "4-chloro-3-(hydroxymethyl)phenol", "tert-butyl chloroformate", "triethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the phenol group by reacting 4-chloro-3-(hydroxymethyl)phenol with tert-butyl chloroformate and triethylamine in N,N-dimethylformamide to form tert-butyl 4-chloro-3-(hydroxymethyl)phenyl carbonate.", "Step 2: Nucleophilic substitution of the chloride group in tert-butyl 4-chloro-3-(hydroxymethyl)phenyl carbonate with ammonium carbamate in the presence of sodium bicarbonate and water to form tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate.", "Step 3: Deprotection of the tert-butyl group by treating tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate with trifluoroacetic acid in ethyl acetate to yield the final product, tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate." ] }

CAS RN

200214-48-8

Product Name

tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate

Molecular Formula

C12H16ClNO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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